Regiodivergent Cycloisomerization: EBTHI-TiCl₂ vs. Cp₂TiCl₂
In titanium-catalyzed cycloisomerization of 1,6-dienes, the sterically encumbered EBTHI-TiCl₂ framework triggers a complete reversal of regiochemical outcome compared to unbridged titanocene dichloride Cp₂TiCl₂. Under identical activation conditions (n-BuMgBr, 5 mol% Ti), Cp₂TiCl₂ and Cp-substituted titanocenes exclusively produce 2-methyl-1-methylenecyclopentanes, whereas EBTHI-TiCl₂ gives predominantly methylenecyclohexanes [1]. This regiodivergence is attributed to the constrained coordination sphere imposed by the ansa-bridge, which disfavors the standard metallacyclopentane pathway accessible to Cp₂TiCl₂ [1].
| Evidence Dimension | Cycloisomerization product regiochemistry (1,6-dienes) |
|---|---|
| Target Compound Data | Predominant formation of methylenecyclohexanes (6-membered ring products) |
| Comparator Or Baseline | Cp₂TiCl₂: exclusive formation of 2-methyl-1-methylenecyclopentanes (5-membered ring products) |
| Quantified Difference | Reversal of regiochemical outcome—6-membered vs. 5-membered ring formation (qualitative switch). Yields: 49% (methylenecyclohexane) + 11% (cyclopentane) for EBTHI-TiCl₂, vs. high efficiency for cyclopentane products with Cp₂TiCl₂. |
| Conditions | 1,6-diene substrates; 5 mol% Ti catalyst; n-BuMgBr (15 mol%) activator; cycloisomerization |
Why This Matters
For synthetic route design requiring exo-methylenecyclohexane scaffolds, standard Cp₂TiCl₂ is unsuitable; EBTHI-TiCl₂ is the necessary catalyst class for this specific skeletal construction.
- [1] Okamoto, S.; Livinghouse, T. Titanium-Catalyzed Cycloisomerization of 1,6-Dienes. Regio- and Stereoselective Synthesis of exo-Methylenecycloalkanes. Organometallics 2000, 19, 1449–1451. View Source
